molecular formula C15H17N5O3 B2474712 8-(benzylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 115294-87-6

8-(benzylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2474712
CAS No.: 115294-87-6
M. Wt: 315.333
InChI Key: VNHGXVMZTXWCMD-UHFFFAOYSA-N
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Description

8-(benzylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a benzylamino group, a hydroxyethyl group, and a methyl group attached to a purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Benzylamino Group: The benzylamino group is introduced via nucleophilic substitution reactions, where a benzylamine reacts with a suitable leaving group on the purine ring.

    Addition of the Hydroxyethyl Group: The hydroxyethyl group is added through an alkylation reaction, using an appropriate alkylating agent such as ethylene oxide.

    Methylation: The final step involves the methylation of the purine ring, typically using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(benzylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs with varying functional groups.

Scientific Research Applications

8-(benzylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biological processes and as a probe for investigating cellular mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 8-(benzylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or viral replication, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    8-(benzylamino)-7-(2-hydroxyethyl)-3-methylxanthine: Similar structure but with different functional groups.

    7-(2-hydroxyethyl)-3-methyl-8-(phenylamino)-1H-purine-2,6-dione: Another analog with a phenylamino group instead of a benzylamino group.

    8-(benzylamino)-3-methyl-7-(2-methoxyethyl)-1H-purine-2,6-dione: Contains a methoxyethyl group instead of a hydroxyethyl group.

Uniqueness

8-(benzylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

8-(benzylamino)-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-19-12-11(13(22)18-15(19)23)20(7-8-21)14(17-12)16-9-10-5-3-2-4-6-10/h2-6,21H,7-9H2,1H3,(H,16,17)(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHGXVMZTXWCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CC=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115294-87-6
Record name 8-(BENZYLAMINO)-7-(2-HYDROXYETHYL)-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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